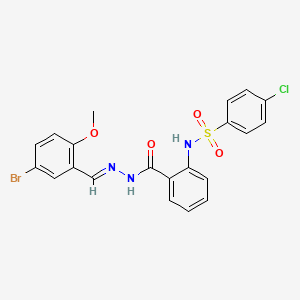
2-Meo-4-(2-(2-(4-nitrophenoxy)propanoyl)carbohydrazonoyl)phenyl 3-phenylacrylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Meo-4-(2-(2-(4-nitrophenoxy)propanoyl)carbohydrazonoyl)phenyl 3-phenylacrylate is a complex organic compound with the molecular formula C26H23N3O7 and a molecular weight of 489.49 g/mol . This compound is known for its unique chemical structure, which includes a nitrophenoxy group, a carbohydrazonoyl group, and a phenylacrylate moiety.
Vorbereitungsmethoden
The synthesis of 2-Meo-4-(2-(2-(4-nitrophenoxy)propanoyl)carbohydrazonoyl)phenyl 3-phenylacrylate involves multiple steps, including the formation of intermediate compounds. The general synthetic route includes:
Formation of the nitrophenoxy intermediate: This step involves the reaction of 4-nitrophenol with a suitable alkylating agent to form the nitrophenoxy group.
Introduction of the carbohydrazonoyl group: The nitrophenoxy intermediate is then reacted with a hydrazine derivative to introduce the carbohydrazonoyl group.
Formation of the phenylacrylate moiety: The final step involves the reaction of the intermediate compound with phenylacrylic acid or its derivatives under appropriate conditions to form the target compound.
Analyse Chemischer Reaktionen
2-Meo-4-(2-(2-(4-nitrophenoxy)propanoyl)carbohydrazonoyl)phenyl 3-phenylacrylate undergoes various chemical reactions, including:
Oxidation: The nitrophenoxy group can undergo oxidation reactions, leading to the formation of nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The phenylacrylate moiety can undergo nucleophilic substitution reactions, where nucleophiles replace the leaving groups.
Common reagents used in these reactions include hydrogen gas, catalysts (e.g., palladium on carbon), nucleophiles (e.g., amines), and acids or bases for hydrolysis . The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2-Meo-4-(2-(2-(4-nitrophenoxy)propanoyl)carbohydrazonoyl)phenyl 3-phenylacrylate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use as a precursor for drug development.
Wirkmechanismus
The mechanism of action of 2-Meo-4-(2-(2-(4-nitrophenoxy)propanoyl)carbohydrazonoyl)phenyl 3-phenylacrylate involves its interaction with specific molecular targets. The nitrophenoxy group can interact with enzymes and receptors, potentially inhibiting or activating their functions. The carbohydrazonoyl group may also play a role in binding to biological macromolecules, affecting their activity. The phenylacrylate moiety can participate in various biochemical pathways, influencing cellular processes .
Vergleich Mit ähnlichen Verbindungen
2-Meo-4-(2-(2-(4-nitrophenoxy)propanoyl)carbohydrazonoyl)phenyl 3-phenylacrylate can be compared with similar compounds such as:
2-Meo-4-(2-(2-(2-nitrophenoxy)propanoyl)carbohydrazonoyl)phenyl 4-ethoxybenzoate: This compound has a similar structure but with different substituents, leading to variations in its chemical and biological properties.
2-Meo-4-(2-(2-(4-nitrophenoxy)propanoyl)carbohydrazonoyl)phenyl 2-chlorobenzoate:
2-Meo-4-(2-(2-(4-nitrophenoxy)propanoyl)carbohydrazonoyl)phenyl 3-bromobenzoate: The bromobenzoate derivative exhibits distinct chemical behavior due to the presence of the bromine atom.
Eigenschaften
CAS-Nummer |
769142-78-1 |
|---|---|
Molekularformel |
C26H23N3O7 |
Molekulargewicht |
489.5 g/mol |
IUPAC-Name |
[2-methoxy-4-[(E)-[2-(4-nitrophenoxy)propanoylhydrazinylidene]methyl]phenyl] (E)-3-phenylprop-2-enoate |
InChI |
InChI=1S/C26H23N3O7/c1-18(35-22-12-10-21(11-13-22)29(32)33)26(31)28-27-17-20-8-14-23(24(16-20)34-2)36-25(30)15-9-19-6-4-3-5-7-19/h3-18H,1-2H3,(H,28,31)/b15-9+,27-17+ |
InChI-Schlüssel |
NKNPESYXHGPPNC-LSVSHLMISA-N |
Isomerische SMILES |
CC(C(=O)N/N=C/C1=CC(=C(C=C1)OC(=O)/C=C/C2=CC=CC=C2)OC)OC3=CC=C(C=C3)[N+](=O)[O-] |
Kanonische SMILES |
CC(C(=O)NN=CC1=CC(=C(C=C1)OC(=O)C=CC2=CC=CC=C2)OC)OC3=CC=C(C=C3)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N'-{(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}-2-(4-benzylpiperazin-1-yl)acetohydrazide](/img/structure/B12039753.png)
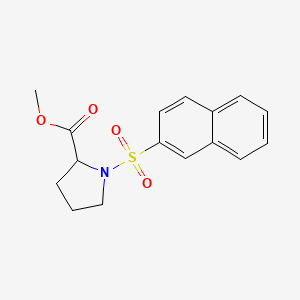

![2-[(2E)-2-(5-bromo-2-hydroxybenzylidene)hydrazinyl]-N-(4-ethylphenyl)-2-oxoacetamide](/img/structure/B12039771.png)
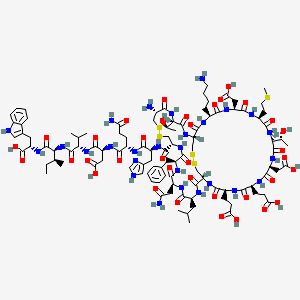
![2-Chlorobenzaldehyde {7-[(2E)-3-chloro-2-butenyl]-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL}hydrazone](/img/structure/B12039804.png)
![[4-[(E)-[[2-[2-(cyclohexylcarbamoyl)anilino]-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 2,4-dichlorobenzoate](/img/structure/B12039812.png)

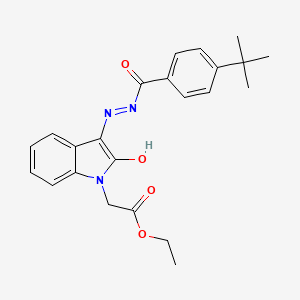
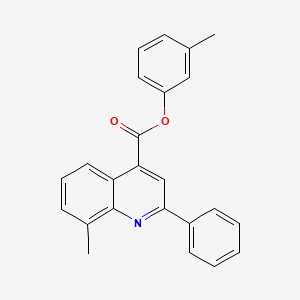


![2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B12039839.png)
